

Spectroscopic Profile of Ferruginol: A Technical Guide

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Compound of Interest

Compound Name: *Ferrugin*
Cat. No.: *B13384190*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the natural diterpenoid, **ferruginol**. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development, facilitating the identification, characterization, and further investigation of this bioactive compound.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **ferruginol**. This quantitative information is essential for the structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR data provide a detailed map of the chemical environment of each proton and carbon atom within the **ferruginol** molecule. The data presented here were obtained in deuterated chloroform (CDCl_3) as the solvent.

Table 1: ¹H NMR Spectroscopic Data for **Ferruginol** (in CDCl₃)

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1α	1.65	m	
H-1β	2.20	m	
H-2α	1.60	m	
H-2β	1.75	m	
H-3α	1.45	m	
H-3β	1.55	m	
H-5α	1.85	dd	12.4, 2.0
H-6α	1.90	m	
H-6β	1.70	m	
H-7α	2.85	m	
H-7β	2.85	m	
H-11	6.65	s	
H-14	6.80	s	
H-15	3.15	sept	6.9
H-16	1.22	d	6.9
H-17	1.22	d	6.9
H-18	0.92	s	
H-19	0.94	s	
H-20	1.18	s	
12-OH	4.85	s	

Table 2: ¹³C NMR Spectroscopic Data for **Ferruginol** (in CDCl₃)

Carbon Assignment	Chemical Shift (δ , ppm)
C-1	38.9
C-2	19.2
C-3	41.6
C-4	33.5
C-5	50.3
C-6	19.4
C-7	30.2
C-8	134.5
C-9	126.8
C-10	37.8
C-11	110.5
C-12	151.2
C-13	145.8
C-14	115.1
C-15	26.8
C-16	22.7
C-17	22.7
C-18	33.3
C-19	21.6
C-20	24.8

Infrared (IR) Spectroscopy

The infrared spectrum of **ferruginol** reveals the presence of key functional groups. The following table outlines the expected characteristic absorption bands for **ferruginol** based on its

molecular structure.

Table 3: Expected Infrared (IR) Absorption Bands for **Ferruginol**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3600-3200	O-H stretch (broad)	Phenolic Hydroxyl
~3100-3000	C-H stretch	Aromatic C-H
~2960-2850	C-H stretch	Alkyl C-H (sp ³)
~1610, ~1500	C=C stretch	Aromatic Ring
~1465, ~1380	C-H bend	Alkyl C-H
~1200	C-O stretch	Phenol

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and elemental composition of **ferruginol**. **Ferruginol** has a molecular formula of C₂₀H₃₀O and a molecular weight of 286.45 g/mol .[\[1\]](#)

Table 4: Mass Spectrometry Data for **Ferruginol**

m/z	Ion	Method
286	[M] ⁺	GC-MS (EI)
271	[M-CH ₃] ⁺	GC-MS (EI)
201	[M-C ₆ H ₁₃] ⁺	GC-MS (EI)

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of pure **ferruginol** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

- ^1H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
- ^{13}C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent signal of CDCl_3 (δ 77.16 ppm).
- 2D NMR: To aid in the complete and unambiguous assignment of ^1H and ^{13}C signals, various 2D NMR experiments are employed, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).^[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of pure, dry **ferruginol** is finely ground in an agate mortar and pestle.
- About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added to the mortar.
- The mixture is thoroughly ground and mixed until a homogenous, fine powder is obtained.
- A portion of the mixture is transferred to a pellet-forming die and pressed under high pressure to form a thin, transparent pellet. It is crucial to minimize exposure to moisture to avoid a broad water peak around 3200 cm^{-1} .^[3]

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$). A background spectrum of an empty KBr pellet is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization: For GC-MS analysis, a derivatization step is often employed to increase the volatility of **ferruginol**.

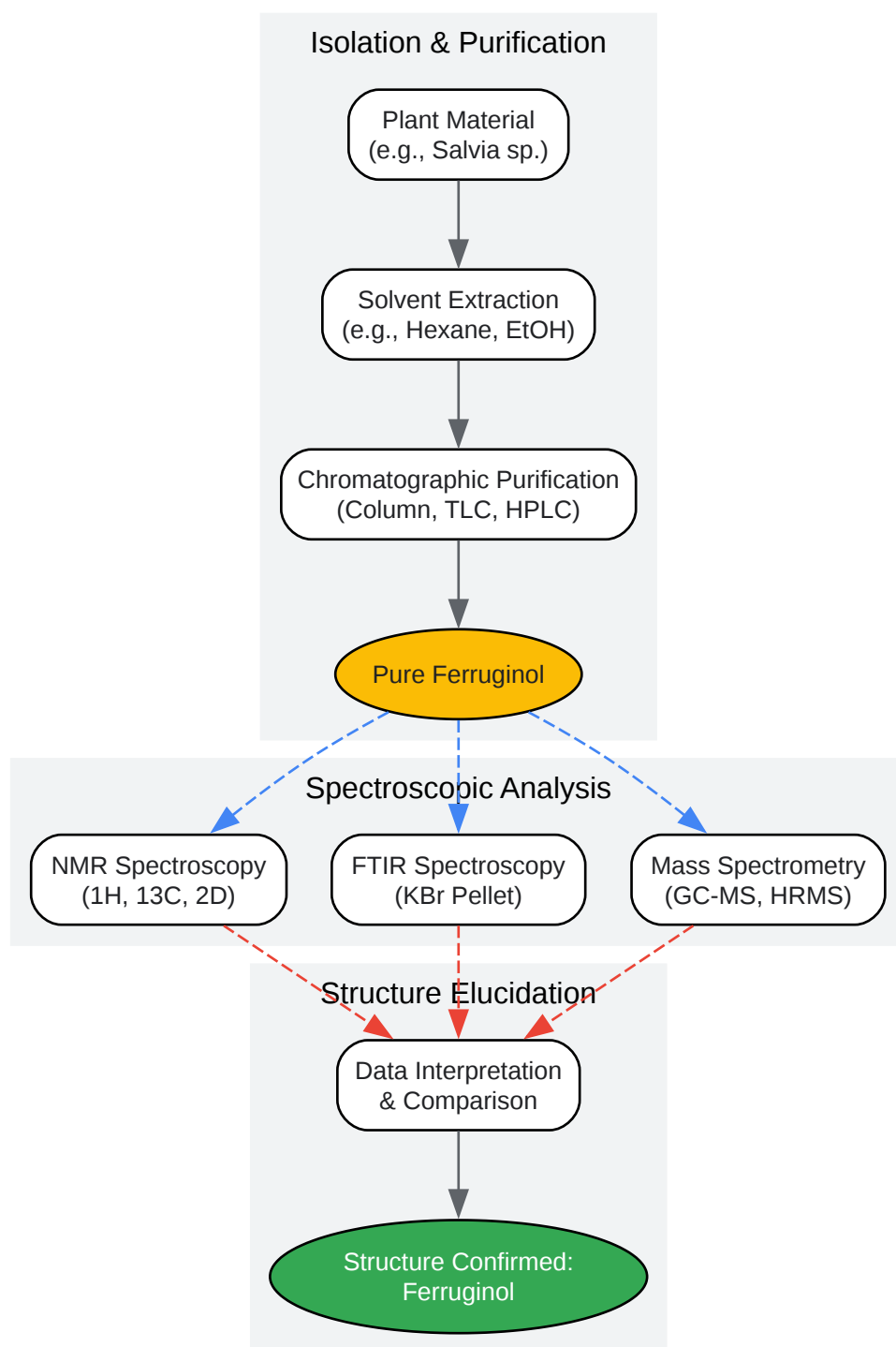
- The sample is physically crushed.
- N,O-bistrifluoroacetamide (BSTFA) is used to convert the phenolic hydroxyl group into a trimethylsilyl (TMS) derivative.[1]
- The derivatized sample is then extracted into a suitable solvent, such as hexane or dichloromethane.[1]

Instrumentation and Data Acquisition: The derivatized sample is injected into the GC-MS system.

- Gas Chromatography: A capillary column (e.g., DB-5MS) is used to separate the components of the sample. The oven temperature is programmed to ramp up to ensure good separation. Helium is typically used as the carrier gas.
- Mass Spectrometry: The separated components are ionized, commonly by electron ionization (EI) at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a mass spectrum. **Ferruginol** can be identified by its characteristic retention time and mass spectrum.[1]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **ferruginol**.



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Caption: Workflow for the isolation and spectroscopic identification of **ferruginol**.

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